Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone
Description
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with a 3-(trifluoromethyl)phenyl group at position 2 and a methyl sulfone-functionalized phenyl ring at position 4.
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S2/c1-25(22,23)14-7-5-11(6-8-14)15-10-24-16(21-15)12-3-2-4-13(9-12)17(18,19)20/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOSVJLPSCREOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Methylthioacetophenone
The process begins with the Friedel-Crafts acetylation of thioanisole (methyl phenyl sulfide). In a dichloromethane solvent at 0–20°C, thioanisole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., $$ \text{FeCl}_3 $$). The molar ratio of thioanisole to catalyst is critical, typically maintained at 1:1.1–3 to ensure complete conversion. After 10–20 hours of stirring at room temperature, the mixture is quenched with ice and hydrochloric acid, yielding 4-methylthioacetophenone with >85% purity after recrystallization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | $$ \text{FeCl}_3 $$ |
| Solvent | Dichloromethane |
| Temperature | 0–30°C |
| Time | 10–20 hours |
| Yield | 78–85% |
Oxidation to 4-(Methylsulfonyl)acetophenone
The methylthio group (-SMe) in 4-methylthioacetophenone is oxidized to a methylsulfonyl group (-SO$$2$$Me) using potassium permanganate ($$ \text{KMnO}4 $$) in acidic conditions. This step avoids cyanide-based oxidants, enhancing safety and reducing environmental impact. The reaction proceeds at 60–80°C for 4–6 hours, achieving near-quantitative conversion.
Optimization Insight
- Excess $$ \text{KMnO}_4 $$ (1.5 equivalents) ensures complete oxidation without side reactions.
- Acidic conditions (pH 1–3) prevent over-oxidation to sulfonic acids.
Thiazole Ring Construction
Synthesis of 2-[3-(Trifluoromethyl)phenyl]thiazol-4-carbaldehyde
The thiazole core is constructed via a Hantzsch thiazole synthesis. 3-(Trifluoromethyl)benzaldehyde reacts with thiourea in the presence of iodine, forming a thioamide intermediate. Subsequent cyclization with ethyl bromopyruvate yields the thiazole ring. The aldehyde group is introduced by hydrolyzing the ester under basic conditions.
Critical Parameters
- Cyclization Catalyst : Iodine ($$ \text{I}_2 $$) at 0.1 equivalents accelerates ring closure.
- Temperature : 80–100°C minimizes byproduct formation.
Coupling of Intermediates
The final step involves a nucleophilic aromatic substitution between 4-(methylsulfonyl)acetophenone and 2-[3-(trifluoromethyl)phenyl]thiazol-4-carbaldehyde. In dimethylformamide (DMF) with potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base, the reaction proceeds at 120°C for 12–18 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
Yield Enhancement Strategies
- Use of anhydrous DMF prevents hydrolysis of the sulfone group.
- Slow addition of the aldehyde minimizes dimerization.
Alternative Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between 4-(methylsulfonyl)phenylboronic acid and a brominated thiazole precursor has been explored. While this method offers regioselectivity, the high cost of palladium catalysts and stringent anhydrous conditions limit its industrial feasibility.
One-Pot Cyclization-Oxidation
Recent advancements involve a one-pot synthesis where 4-methylthioacetophenone and a trifluoromethyl-substituted thioamide undergo simultaneous cyclization and oxidation. This method reduces purification steps but requires precise stoichiometric control of $$ \text{KMnO}_4 $$.
The patent-preferenced method (CN102603646B) emphasizes scalability and cost-effectiveness:
- Catalyst Reusability : Iron-based catalysts can be recovered and reused for up to five cycles without significant activity loss.
- Waste Management : Byproducts like $$ \text{MnO}_2 $$ are filtered and repurposed in battery manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfones, while reduction can produce sulfoxides or thiols.
Scientific Research Applications
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring and sulfone group contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
(a) Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e)
- Key Differences :
- Substituents : Incorporates a urea group and piperazine-ethyl ester chain instead of a sulfone.
- Molecular Weight : ESI-MS m/z 548.2 [M+H]+, significantly higher than the target compound (estimated ~370–400 g/mol based on structure).
- Synthetic Efficiency : Yield of 92.0%, indicating robust synthesis despite structural complexity .
(b) [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
- Key Differences :
Sulfone-Containing Heterocycles
(a) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences :
(b) Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
- Key Differences :
Thiazole Derivatives with Trifluoromethyl and Sulfur Modifications
(a) 2-{4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic Acid
- Key Differences :
- Functional Implications : The sulfone’s stability may favor pharmaceutical applications requiring metabolic resistance.
Biological Activity
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone, also known by its CAS number 861208-08-4, is a compound with a complex structure that includes a thiazole ring and a trifluoromethyl group. Its unique chemical properties make it a subject of interest in pharmacological research, particularly for its potential biological activities.
- Molecular Formula : C17H12F3N2O2S
- Molecular Weight : 363.354 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 477.4 °C
- Flash Point : 242.5 °C
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Many thiazole derivatives have shown promising results against various cancer cell lines. The presence of the trifluoromethyl group is known to enhance the potency of these compounds against specific targets in cancer therapy.
- Antimicrobial Properties : Studies have reported that thiazole derivatives possess significant antibacterial and antifungal activities. The sulfone moiety contributes to the overall efficacy of the compound against microbial pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Antitumor Activity
A study focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that the incorporation of trifluoromethyl groups significantly improved their inhibitory effects on cancer cell proliferation. For instance, a derivative structurally related to this compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, including breast and lung cancer cells .
Antimicrobial Testing
In vitro assays have demonstrated that thiazole-based compounds exhibit substantial activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | MDA-MB-231 |
| Compound B | Antibacterial | 10.0 | E. coli |
| Compound C | Antifungal | 15.0 | Candida albicans |
Anti-inflammatory Studies
Research has also highlighted the anti-inflammatory potential of similar thiazole derivatives through their ability to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting their utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone?
- Methodology : The synthesis typically involves multi-step protocols, starting with the formation of the thiazole core via cyclization of thioamides with α-halo ketones. For example, phenacyl bromide derivatives are reacted with thiourea analogs to construct the thiazole ring . Subsequent functionalization of the phenyl sulfone moiety is achieved through nucleophilic substitution or coupling reactions. Key intermediates like 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS 438577-61-8) are critical for introducing the trifluoromethylphenyl group .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side products. Catalytic systems like Pd-mediated cross-coupling may enhance regioselectivity .
Q. How is the structural integrity of this compound verified in academic research?
- Analytical Techniques :
- X-ray crystallography resolves the 3D conformation, as demonstrated for structurally related sulfone-thiazole hybrids (e.g., PDB ID: 7T1) .
- NMR spectroscopy confirms regiochemistry: H and C NMR peaks for the trifluoromethyl group (~δ 125–130 ppm in F NMR) and sulfone moiety (~δ 3.5–4.0 ppm for methyl sulfone protons) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., CHFNOS requires m/z 403.0244) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Antimicrobial Assays : Follow protocols similar to thiazole derivatives, such as broth microdilution for MIC determination against Gram-positive/negative bacteria. IC values for related compounds (e.g., 63.11 μg/mL for antioxidant activity) provide benchmarks .
- Enzyme Inhibition Studies : Target kinases or proteases using fluorogenic substrates. Structural analogs with sulfone groups show affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
- Catalyst Screening : Test Pd(PPh) vs. CuI for Suzuki-Miyaura coupling of aryl boronic acids to the thiazole core. Monitor reaction progress via TLC or HPLC .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sulfone intermediates but may promote hydrolysis. Use anhydrous conditions with molecular sieves .
- Yield Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from purification methods. Recrystallization from ethanol/water vs. column chromatography affects recovery .
Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound?
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature, cell lines). For example, antioxidant activity IC values vary by ±5 μg/mL due to DPPH radical batch differences .
- Purity Validation : Use HPLC (≥95% purity) to exclude confounding effects of impurities. Contaminants like unreacted phenacyl bromide can skew bioactivity results .
- Structural Analog Analysis : Compare with derivatives (e.g., methyl sulfone vs. ethyl sulfone) to isolate pharmacophore contributions. Patent data (EP 4374877) highlights trifluoromethylphenyl as critical for target binding .
Q. How can computational chemistry aid in understanding the structure-activity relationship (SAR) of this sulfone derivative?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR). The sulfone group’s electron-withdrawing nature enhances binding to hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The trifluoromethyl group’s electronegativity lowers LUMO energy, favoring nucleophilic attacks .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments. The thiazole ring’s planarity improves membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
